molecular formula C19H23N3OS B2665301 1-(4-Methylpiperidin-1-yl)-2-((6-(p-tolyl)pyridazin-3-yl)thio)ethanone CAS No. 893976-48-2

1-(4-Methylpiperidin-1-yl)-2-((6-(p-tolyl)pyridazin-3-yl)thio)ethanone

Cat. No.: B2665301
CAS No.: 893976-48-2
M. Wt: 341.47
InChI Key: AJUKYSBHKRKSIH-UHFFFAOYSA-N
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Description

1-(4-Methylpiperidin-1-yl)-2-((6-(p-tolyl)pyridazin-3-yl)thio)ethanone is a synthetic organic compound that belongs to the class of piperidine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The presence of the piperidine ring and the pyridazine moiety in its structure suggests potential pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Methylpiperidin-1-yl)-2-((6-(p-tolyl)pyridazin-3-yl)thio)ethanone typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the piperidine ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the pyridazine moiety: This step often involves the reaction of a hydrazine derivative with a diketone or an equivalent compound.

    Thioether formation: The final step could involve the reaction of the pyridazine derivative with a thiol compound under suitable conditions to form the thioether linkage.

Industrial Production Methods

Industrial production of such compounds usually involves optimization of the synthetic route to maximize yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(4-Methylpiperidin-1-yl)-2-((6-(p-tolyl)pyridazin-3-yl)thio)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the pyridazine ring or the thioether linkage.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, nitrating agents, sulfonating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the aromatic rings.

Scientific Research Applications

    Chemistry: As an intermediate in the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways involving piperidine and pyridazine derivatives.

    Medicine: Potential use in drug development for its pharmacological properties.

    Industry: As a precursor for the synthesis of materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(4-Methylpiperidin-1-yl)-2-((6-(p-tolyl)pyridazin-3-yl)thio)ethanone would depend on its specific biological target. Generally, compounds with piperidine and pyridazine moieties can interact with various enzymes, receptors, or ion channels, modulating their activity. The thioether linkage might also play a role in binding to specific molecular targets.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Methylpiperidin-1-yl)-2-(phenylthio)ethanone
  • 1-(4-Methylpiperidin-1-yl)-2-(pyridazin-3-yl)ethanone
  • 1-(4-Methylpiperidin-1-yl)-2-(p-tolyl)ethanone

Uniqueness

1-(4-Methylpiperidin-1-yl)-2-((6-(p-tolyl)pyridazin-3-yl)thio)ethanone is unique due to the combination of the piperidine ring, the pyridazine moiety, and the thioether linkage. This unique structure may confer specific biological activities and chemical reactivity that are not present in similar compounds.

Properties

IUPAC Name

2-[6-(4-methylphenyl)pyridazin-3-yl]sulfanyl-1-(4-methylpiperidin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3OS/c1-14-3-5-16(6-4-14)17-7-8-18(21-20-17)24-13-19(23)22-11-9-15(2)10-12-22/h3-8,15H,9-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJUKYSBHKRKSIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(=O)CSC2=NN=C(C=C2)C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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